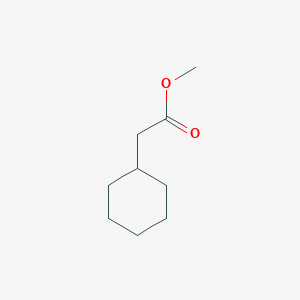

methyl 2-cyclohexylacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-cyclohexylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-11-9(10)7-8-5-3-2-4-6-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMXBRVLCKXGWSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60162451 | |

| Record name | Methylcyclohexylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14352-61-5 | |

| Record name | Cyclohexaneacetic acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14352-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexaneacetic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014352615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14352-61-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexaneacetic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylcyclohexylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl cyclohexylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.220.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

methyl 2-cyclohexylacetate chemical properties

An In-depth Technical Guide to Methyl 2-Cyclohexylacetate

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and chemical synthesis. It delves into the core chemical properties, synthesis, analysis, and applications of this compound, moving beyond a simple recitation of data to explain the underlying principles and experimental causality.

Compound Identification and Structure

This compound, a significant ester in both industrial and research settings, is identified by the following key parameters:

-

IUPAC Name: 2-Methylcyclohexyl acetate[1]

-

Synonyms: Acetic acid 2-methylcyclohexyl ester, 2-MCA, o-MCHA[1][3][4][5]

The molecule consists of a cyclohexane ring substituted with a methyl group at the 2-position and an acetate group at the 1-position. This structure results in the existence of cis and trans stereoisomers, which can influence its physical properties and biological activity.

Physicochemical Properties

The physical and chemical characteristics of this compound are critical for its application, handling, and purification. The following table summarizes its key quantitative data, compiled from authoritative sources.

| Property | Value | Source(s) |

| Physical State | Clear, colorless to light-yellow liquid | [2][5][7] |

| Boiling Point | 182 - 186.2 °C | [2][3][4][7] |

| Melting Point | < -31.6 °C | [2] |

| Density | 0.9370 - 0.95 g/cm³ (at 20°C) | [3][7] |

| Refractive Index | 1.4370 - 1.4400 | [3][7] |

| Flash Point | 66 - 68 °C | [2][7] |

| Vapor Pressure | 1.34 hPa (at 20°C) | [3] |

| Odor | Fruity, lightly floral aroma | [5] |

| Solubility | Soluble in organic solvents like alcohols and ethers | [5][8] |

These properties, particularly its high boiling point and status as a combustible liquid, dictate the necessary precautions for its storage and handling in a laboratory setting.[2][7]

Synthesis and Mechanistic Insights

The most prevalent and industrially relevant synthesis of this compound is a two-step process starting from o-cresol. This pathway is favored due to the low cost of the starting material and high achievable yields.

Synthesis Pathway Overview

Caption: Two-step synthesis of this compound from o-cresol.

Step 1: Hydrogenation of o-Cresol The initial step involves the catalytic hydrogenation of the aromatic ring of o-cresol to yield 2-methylcyclohexanol.[9]

-

Rationale for Catalyst Choice: Raney Nickel (Raney Ni) is selected as the catalyst due to its high activity and selectivity for aromatic ring hydrogenation under relatively mild conditions (140°C, 5 bar).[9] This choice minimizes side reactions and leads to high conversion rates, reportedly up to 97%, with 100% selectivity to the desired alcohol.[9]

Step 2: Fischer Esterification The resulting 2-methylcyclohexanol is then esterified with acetic acid to form the final product.[9]

-

Catalyst and Conditions: This reaction is acid-catalyzed, commonly using sodium bisulfate (NaHSO₄) or concentrated sulfuric acid (H₂SO₄).[9] The reaction is driven to completion by removing the water byproduct, often through azeotropic distillation with a solvent like cyclohexane. This application of Le Chatelier's principle is crucial for achieving high yields, which can exceed 93%.[9] Alternative methods include using acetic anhydride, which reacts more vigorously and can achieve high yields without the need to remove a water byproduct.[10]

Experimental Protocol: Synthesis from 2-Methylcyclohexanol

This protocol describes the esterification step, a common procedure in an organic chemistry laboratory.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, combine 2-methylcyclohexanol (0.1 mol), acetic acid (0.2-0.3 mol), cyclohexane (as a water-entraining solvent), and a catalytic amount of NaHSO₄ (approx. 0.8g).[9]

-

Heating and Reflux: Heat the mixture to reflux. The cyclohexane-water azeotrope will distill and collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the ester product.

-

Monitoring: Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is formed.

-

Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), and finally with brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.[10]

Analytical Characterization Workflow

Ensuring the identity and purity of the synthesized compound is paramount. A multi-technique approach is employed for comprehensive characterization.

Caption: Standard workflow for the purification and characterization of this compound.

-

Gas Chromatography (GC): Used to determine the purity of the final product, with commercial grades often exceeding 97.0%.[7]

-

Infrared (IR) Spectroscopy: Key for functional group identification. The IR spectrum will prominently feature a strong carbonyl (C=O) stretch from the ester group around 1730-1750 cm⁻¹ and C-O stretches.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.

-

¹H NMR: Will show characteristic signals for the acetate methyl protons (a singlet around 2.0 ppm), the proton on the carbon bearing the ester (a multiplet), and a complex series of multiplets for the cyclohexyl ring protons.[6]

-

¹³C NMR: The spectrum will display signals for the carbonyl carbon (around 170 ppm), the carbon attached to the oxygen (around 75 ppm), and the various carbons of the cyclohexyl and methyl groups.[6]

-

-

Mass Spectrometry (MS): Used to confirm the molecular weight and analyze fragmentation patterns. A common fragment corresponds to the loss of the acetyl group or acetic acid. The molecular ion peak (M⁺) would be observed at m/z = 156.[6] A prominent peak at m/z = 43 is characteristic of the acetyl cation [CH₃CO]⁺.[6]

Applications and Industrial Relevance

This compound is valued in several fields for its specific properties:

-

Fragrance and Flavors: It is widely used in the fragrance, flavor, and personal care industries.[5] Its refreshing, fruity, and slightly floral aroma makes it a valuable component as a top or middle note in perfumes, colognes, lotions, and shampoos.[5]

-

Industrial Solvent: It serves as an efficient solvent in specific chemical processes, most notably in the anthraquinone process for the production of hydrogen peroxide (H₂O₂).[9] Its stability and solvency characteristics are critical in this large-scale industrial application.

-

Chemical Intermediate: In research and development, it can serve as a building block or intermediate for the synthesis of more complex molecules.[11]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

-

Hazard Identification: It is classified as a combustible liquid (H227) and can cause skin and serious eye irritation (H315, H319).[2][7][12]

-

Handling Precautions: Work in a well-ventilated area.[2][13] Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and protective clothing.[2][12][13] Avoid contact with skin and eyes and prevent the formation of aerosols.[2]

-

Storage: Store containers tightly closed in a dry, cool, and well-ventilated place.[2][13] Keep away from heat, sparks, open flames, and other ignition sources.[2]

-

First Aid:

References

- 1. pschemicals.com [pschemicals.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 2-Methylcyclohexyl acetate price,buy 2-Methylcyclohexyl acetate - chemicalbook [m.chemicalbook.com]

- 4. 2-Methylcyclohexyl acetate | 5726-19-2 [chemicalbook.com]

- 5. 2-methylcyclohexyl Acetate (5726-19-2) | Bulk Supplier In India [chemicalbull.com]

- 6. 2-Methylcyclohexyl acetate | C9H16O2 | CID 98345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Methylcyclohexyl Acetate | 5726-19-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. chembk.com [chembk.com]

- 9. globethesis.com [globethesis.com]

- 10. prepchem.com [prepchem.com]

- 11. chemimpex.com [chemimpex.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. echemi.com [echemi.com]

Methyl 2-Cyclohexylacetate (CAS: 14352-61-5): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 2-cyclohexylacetate (CAS: 14352-61-5), a versatile ester with applications in the fragrance, flavor, and chemical synthesis sectors. This document consolidates key physicochemical data, outlines detailed experimental protocols for its synthesis and analysis, and presents potential avenues for further research and development. The information is structured to serve as a foundational resource for professionals engaged in chemical research and product development.

Introduction

This compound, also known as methyl cyclohexaneacetate, is an organic compound classified as an ester of cyclohexylacetic acid and methanol.[1][2][3] Its molecular formula is C9H16O2, and it has a molecular weight of 156.22 g/mol .[1][2][3] This colorless liquid possesses a characteristic odor that has led to its use in the fragrance and flavor industries.[4] Beyond its sensory properties, its chemical structure makes it a viable intermediate or building block in various organic syntheses. This guide aims to provide an in-depth technical resource for researchers exploring the properties and potential applications of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for its handling, characterization, and application in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 14352-61-5 | [2][3] |

| Molecular Formula | C9H16O2 | [1][2][3] |

| Molecular Weight | 156.22 g/mol | [1][2][3] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 201 °C (lit.) | [5][6][7] |

| Density | 0.951 g/mL at 25 °C (lit.) | [5][7] |

| Refractive Index (n20/D) | 1.446 (lit.) | [5][6][7] |

| Solubility in Water | 0.3 g/L at 30 °C | [5][7][8] |

| Flash Point | 74.44 °C (166.00 °F) TCC | [5] |

| Vapor Pressure | 0.315 mmHg at 25°C | [5][8] |

Table 2: Spectroscopic and Computational Data for this compound

| Data Type | Value / Identifier | Source |

| IUPAC Name | This compound | [1][3] |

| InChI | InChI=1S/C9H16O2/c1-11-9(10)7-8-5-3-2-4-6-8/h8H,2-7H2,1H3 | [1][3] |

| InChIKey | IMXBRVLCKXGWSS-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | COC(=O)CC1CCCCC1 | [1][3] |

| XlogP3-AA | 2.80 (est) | [4] |

| PubChem CID | 139743 | [3] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of this compound from cyclohexylacetic acid and methanol using an acid catalyst.

Materials:

-

Cyclohexaneacetic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Toluene (for azeotropic removal of water, optional)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark trap (optional)

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add cyclohexylacetic acid and an excess of methanol (typically 3-5 equivalents).

-

If using a Dean-Stark trap for water removal, add a suitable solvent like toluene.

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid weight) to the stirring solution.

-

Attach the reflux condenser (and Dean-Stark trap if used) and heat the mixture to reflux.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting carboxylic acid is consumed (typically several hours).

-

Cool the reaction mixture to room temperature.

-

If a large excess of methanol was used, remove it using a rotary evaporator.

-

Dilute the residue with an organic solvent like diethyl ether or ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of this compound purity and identity.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for non-polar to mid-polar compounds (e.g., DB-5ms or equivalent)

GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Oven Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold at 280 °C for 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Injection Mode: Split (e.g., 50:1 split ratio)

-

Injection Volume: 1 µL

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

Analysis:

-

Inject the prepared sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peaks.

-

Identify the peak corresponding to this compound by its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).

-

Determine the purity of the sample by calculating the peak area percentage from the TIC.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via Fischer esterification.

References

- 1. Buy this compound | 14352-61-5 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. Cyclohexaneacetic acid, methyl ester | C9H16O2 | CID 139743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. methyl cyclohexyl acetate, 14352-61-5 [thegoodscentscompany.com]

- 5. Cas 14352-61-5,METHYL CYCLOHEXANEACETATE | lookchem [lookchem.com]

- 6. methyl cyclohexyl acetate, 14352-61-5 [perflavory.com]

- 7. 乙酸甲酯环己酯 99% | Sigma-Aldrich [sigmaaldrich.cn]

- 8. Page loading... [wap.guidechem.com]

Methyl 2-Cyclohexylacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 2-cyclohexylacetate, a versatile ester with applications in the fragrance, flavor, and chemical synthesis sectors. This document consolidates key chemical and physical properties, detailed spectral data, and established synthesis protocols. The information is presented to support researchers, scientists, and drug development professionals in their understanding and utilization of this compound. All quantitative data is summarized in structured tables for ease of reference. Furthermore, detailed experimental workflows for its synthesis and analysis are visualized using the DOT language.

Chemical and Physical Properties

This compound, also known as acetic acid 2-methylcyclohexyl ester, is a clear to light-yellow liquid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆O₂ | [2] |

| Molecular Weight | 156.22 g/mol | [2] |

| CAS Number | 5726-19-2 | [2] |

| Boiling Point | 182 °C (lit.) | [3] |

| Density | 0.9370 g/cm³ | [3] |

| Vapor Pressure | 1.34 hPa at 20 °C | [3] |

| Refractive Index | 1.4370-1.4400 | [3] |

| Appearance | Clear liquid | [3] |

| Enthalpy of Vaporization | 49.0 kJ/mol at 353 K |

Spectral Data

The following tables summarize the key spectral data for this compound, crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Instrument | Solvent | Chemical Shift (ppm) & Multiplicity | Reference |

| ¹H NMR | Varian CFT-20 | CDCl₃ | (No specific shift data available) | [2] |

| ¹³C NMR | Bruker HX-90 | CDCl₃ | (No specific shift data available) | [2] |

Note: While the sources indicate the availability of NMR spectra, specific peak assignments were not detailed in the provided search results. Researchers should refer to spectral databases for detailed assignments.

Infrared (IR) Spectroscopy

| Technique | Sample Form | Key Absorptions (cm⁻¹) | Reference |

| FTIR | Capillary Cell: Neat | (No specific peak data available) | [2] |

Note: A representative IR spectrum is available in spectral databases. The spectrum would be expected to show a strong C=O stretch characteristic of an ester, and C-O stretching frequencies.

Mass Spectrometry (MS)

| Technique | Instrument | Ionization | Key m/z values (relative intensity) | Reference |

| GC-MS | HITACHI RMU-6M | EI-B | 96 (99.99), 81 (49.10), 43 (30.40), 68 (21.50), 67 (16.00) | [2] |

| GC-MS | HITACHI RMU-6M | EI-B | 43 (99.99), 81 (45.00), 68 (25.70), 55 (25.40), 41 (23.00) | [2] |

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below: the hydrogenation of o-cresol followed by esterification, and the direct Fischer esterification of 2-methylcyclohexanol.

Synthesis via Hydrogenation of o-Cresol and Subsequent Esterification

This two-step process is a common industrial method for producing this compound.

Step 1: Hydrogenation of o-Cresol to 2-Methylcyclohexanol

-

Materials: o-cresol, methylcyclohexane (solvent), hydrogenation catalyst (e.g., Raney Ni), high-purity hydrogen gas.

-

Procedure:

-

Dissolve o-cresol in methylcyclohexane in a high-pressure hydrogenation reactor equipped with a stirrer.

-

Add the hydrogenation catalyst to the solution.

-

Purge the reactor with an inert gas and then fill with high-purity hydrogen.

-

Carry out the hydrogenation reaction under controlled temperature and pressure.

-

After the reaction is complete, filter the reaction mixture to recover the catalyst and obtain a solution of 2-methylcyclohexanol in methylcyclohexane.

-

Step 2: Esterification of 2-Methylcyclohexanol

-

Materials: Solution of 2-methylcyclohexanol from Step 1, acetic acid, esterification catalyst (e.g., p-toluenesulfonic acid).

-

Procedure:

-

To a reaction vessel equipped with a reflux water-dividing device and a stirrer, add the 2-methylcyclohexanol solution and the esterification catalyst.

-

Heat the mixture with stirring.

-

Slowly add acetic acid to the reaction mixture.

-

Control the reaction temperature, for instance, between 100-105°C during the initial phase of acetic acid addition, and increasing to 110-115°C, and finally holding at 122-124°C after the addition is complete.

-

After the esterification is complete, the resulting solution is subjected to an alkali wash, followed by a water wash and fractional distillation to purify the this compound.

-

Synthesis via Fischer Esterification of 2-Methylcyclohexanol

This method is a classic approach for ester synthesis.

-

Materials: 2-methylcyclohexanol, acetic acid, acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid), and a suitable solvent for azeotropic water removal (e.g., toluene).

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-methylcyclohexanol, a molar excess of acetic acid (e.g., 1.2 to 1.5 equivalents), and a catalytic amount of the acid catalyst.

-

Add toluene to the flask.

-

Heat the mixture to reflux. Water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected or by analytical techniques such as TLC or GC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), water, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

-

Filter to remove the drying agent and concentrate the solution under reduced pressure to remove the solvent.

-

The crude this compound can be further purified by fractional distillation under reduced pressure.

-

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the key experimental workflows.

Caption: Synthesis workflow for this compound via hydrogenation and esterification.

Caption: Workflow for Fischer esterification synthesis of this compound.

Caption: Analytical workflow for the characterization of this compound.

Safety and Handling

This compound is a combustible liquid and may cause skin and serious eye irritation.[4] Handle in a well-ventilated area and wear appropriate personal protective equipment, including gloves, safety goggles, and protective clothing. Store in a cool, dry, and well-ventilated place in a tightly closed container. In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[4] For detailed safety information, consult the Safety Data Sheet (SDS).

References

- 1. 2-Methylcyclohexyl acetate | C9H16O2 | CID 98345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN105315156A - Synthesis method for 2-methylcyclohexyl acetate - Google Patents [patents.google.com]

- 3. CN104557526A - Method for preparing ortho-methylcyclohexyl acetate under solvent-free conditions - Google Patents [patents.google.com]

- 4. community.wvu.edu [community.wvu.edu]

An In-depth Technical Guide to the Molecular Structure and Synthesis of 2-Methylcyclohexyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-methylcyclohexyl acetate. The information is curated for professionals in research and development, with a focus on delivering precise data and detailed experimental methodologies.

Chemical Identity and Properties

2-Methylcyclohexyl acetate is an ester recognized for its characteristic fruity and floral scent, leading to its use in the fragrance and flavor industries.[1][2] It is the acetate ester of 2-methylcyclohexanol.[2] The following tables summarize its key chemical identifiers and physical properties.

Table 1: Chemical Identifiers for 2-Methylcyclohexyl Acetate

| Identifier | Value |

| IUPAC Name | (2-methylcyclohexyl) acetate[3] |

| CAS Number | 5726-19-2[1][3] |

| Molecular Formula | C₉H₁₆O₂[1][3] |

| Molecular Weight | 156.22 g/mol [3] |

| SMILES | CC1CCCCC1OC(=O)C[4] |

| InChI Key | AKIIJALHGMKJEJ-UHFFFAOYSA-N[1] |

| Synonyms | Acetic acid 2-methylcyclohexyl ester, 2-MCA[1][2] |

Table 2: Physicochemical Properties of 2-Methylcyclohexyl Acetate

| Property | Value |

| Appearance | Clear to light-yellow liquid[1][5] |

| Boiling Point | 182 °C[6] |

| Flash Point | 66 °C[7] |

| Specific Gravity (20/20) | 0.95[5] |

| Refractive Index | 1.44[5] |

| Purity (GC) | >97.0%[5] |

Molecular Structure

The molecular structure of 2-methylcyclohexyl acetate consists of a cyclohexane ring substituted with a methyl group at the 2-position and an acetate group. The presence of two stereocenters (at C1 and C2 of the cyclohexane ring) gives rise to cis and trans isomers.

Experimental Protocols for Synthesis

The synthesis of 2-methylcyclohexyl acetate can be achieved through several routes. The most common methods involve the esterification of 2-methylcyclohexanol with acetic acid or the hydrogenation of o-cresol followed by esterification.

Fischer Esterification of 2-Methylcyclohexanol

This method involves the acid-catalyzed reaction of 2-methylcyclohexanol with acetic acid.

Materials:

-

2-methylcyclohexanol

-

Acetic acid

-

Sulfuric acid (catalyst) or a solid acid catalyst like polystyrene sulfonic acid type Zeo-karb[8]

-

Toluene (for azeotropic removal of water, optional)[9]

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Dean-Stark apparatus (optional)[9]

Procedure:

-

In a round-bottom flask, combine 2-methylcyclohexanol and a molar excess of acetic acid (e.g., a 1:1.2 to 1:1.5 molar ratio).[8]

-

Add a catalytic amount of sulfuric acid (a few drops) or a solid acid catalyst (e.g., 2% by weight of 2-methylcyclohexanol).[8]

-

If using a Dean-Stark apparatus, add toluene to the reaction mixture.[9]

-

Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap or by gas chromatography.[9]

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Purify the product by fractional distillation under reduced pressure.[8]

Synthesis from o-Cresol

This two-step synthesis involves the hydrogenation of o-cresol to 2-methylcyclohexanol, followed by esterification.[10]

Step 1: Hydrogenation of o-Cresol

-

Dissolve o-cresol in a suitable solvent such as methylcyclohexane in a high-pressure hydrogenation reactor.[10]

-

Add a hydrogenation catalyst (e.g., Raney Nickel).

-

Pressurize the reactor with high-purity hydrogen gas.

-

Heat the reaction mixture with stirring.

-

After the reaction is complete, cool the reactor and filter to remove the catalyst. The resulting solution contains 2-methylcyclohexanol.[10]

Step 2: Esterification

-

The solution of 2-methylcyclohexanol from Step 1 can be directly used for esterification.

-

Add an esterification catalyst (e.g., p-toluenesulfonic acid) and acetic acid.[10]

-

Heat the mixture to reflux. A temperature gradient can be employed, starting at a lower temperature (100-105 °C) and gradually increasing to 122-124 °C.[10]

-

The workup and purification would follow a similar procedure as described in the Fischer esterification method.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of 2-methylcyclohexyl acetate.

-

Infrared (IR) Spectroscopy: The IR spectrum of 2-methylcyclohexyl acetate will show a characteristic strong absorption band for the C=O stretch of the ester group, typically around 1735-1750 cm⁻¹. There will also be C-O stretching bands and bands corresponding to the C-H bonds of the cyclohexane and methyl groups.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show a singlet for the acetyl methyl protons around 2.0 ppm. The proton on the carbon bearing the acetate group (CH-O) will appear as a multiplet. The methyl group on the cyclohexane ring will appear as a doublet. The remaining cyclohexyl protons will be in the aliphatic region as complex multiplets.

-

¹³C NMR: The carbon NMR spectrum will show a peak for the carbonyl carbon of the ester around 170 ppm. The carbon attached to the ester oxygen will be in the range of 70-80 ppm. The carbons of the cyclohexane ring and the two methyl groups will appear in the upfield region.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 156. Common fragmentation patterns include the loss of the acetyl group and fragmentation of the cyclohexane ring.[3]

Distinction from Methyl 2-cyclohexylacetate

It is important to distinguish 2-methylcyclohexyl acetate from its isomer, This compound .

-

2-Methylcyclohexyl acetate is the acetate ester of 2-methylcyclohexanol.

-

This compound (CAS Number: 14352-61-5) is the methyl ester of cyclohexaneacetic acid.[11] Its structure consists of a cyclohexane ring directly attached to a methylene group which is then connected to the ester functionality.

While both are esters with the same molecular formula, their connectivity and, consequently, their chemical and physical properties differ. The synthesis of this compound would typically involve the esterification of cyclohexaneacetic acid with methanol.

References

- 1. 2-methylcyclohexyl acetate [webbook.nist.gov]

- 2. 2-methylcyclohexyl Acetate (5726-19-2) | Bulk Supplier In India [chemicalbull.com]

- 3. 2-Methylcyclohexyl acetate | C9H16O2 | CID 98345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 2-methylcyclohexyl acetate (C9H16O2) [pubchemlite.lcsb.uni.lu]

- 5. 2-Methylcyclohexyl Acetate | 5726-19-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 2-Methylcyclohexyl acetate | 5726-19-2 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. CN104557526A - Method for preparing ortho-methylcyclohexyl acetate under solvent-free conditions - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. CN105315156A - Synthesis method for 2-methylcyclohexyl acetate - Google Patents [patents.google.com]

- 11. Cyclohexaneacetic acid, methyl ester | C9H16O2 | CID 139743 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Definitive Guide to the IUPAC Nomenclature of Methyl 2-Cyclohexylacetate

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the systematic naming of the ester, methyl 2-cyclohexylacetate, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. Beyond a simple identification, this whitepaper will deconstruct the naming process, elucidate the underlying principles of functional group priority, and provide practical context through a hypothetical synthetic protocol.

Introduction to IUPAC Nomenclature of Esters

The IUPAC system of nomenclature provides a standardized and unambiguous method for naming chemical compounds, which is essential for clear communication in scientific research and development.[1][2] Esters, with the general formula R-CO-O-R', are a significant class of organic compounds, and their nomenclature follows a systematic pattern derived from the carboxylic acid and alcohol from which they are conceptually formed.[3][4][5]

The general rule for naming esters is to first name the alkyl (or aryl) group (R') contributed by the alcohol and then, as a separate word, name the acyl group (R-CO-) derived from the carboxylic acid by changing the "-oic acid" suffix to "-oate".[1][3][5]

Deconstructing "this compound": A Step-by-Step Analysis

The name "this compound" can be systematically broken down to reveal the structure of the molecule. This process involves identifying the parent ester, the substituents, and their respective positions.

Identifying the Core Components

The name itself provides two key pieces of information:

-

Methyl : This initial part of the name indicates the alkyl group attached to the single-bonded oxygen of the ester functionality. This corresponds to the alcohol-derived portion of the molecule, which in this case is methanol (CH₃OH).

-

Acetate : This latter part of the name points to the acyl group derived from a carboxylic acid. "Acetate" is the IUPAC-accepted retained name for the ethanoate group, which is derived from acetic acid (ethanoic acid).

Therefore, the parent ester is methyl acetate (or methyl ethanoate).

Locating the Substituent

The name "2-cyclohexylacetate" indicates that there is a cyclohexyl group attached as a substituent to the "acetate" (ethanoate) parent chain. The number "2-" specifies the position of this substituent. In the context of an acetate group, the carbonyl carbon is designated as position 1. Therefore, the cyclohexyl group is attached to the second carbon of the acetate chain.

Based on this deconstruction, the IUPAC name This compound is indeed the correct and systematic name for the compound. This is further corroborated by its listing as the IUPAC name in the PubChem database for the compound with CAS number 14352-61-5.[6]

Visualizing the Structure and Nomenclature

To further clarify the relationship between the name and the chemical structure, the following diagrams are provided.

Figure 1: Molecular Structure of this compound.

The logical flow for arriving at the IUPAC name can be visualized as follows:

Figure 2: IUPAC Naming Workflow for this compound.

Priority of Functional Groups

The correct assignment of the IUPAC name relies on the principle of functional group priority.[7][8][9] The ester group has a higher priority than alkanes, alkenes, alkynes, halides, and ethers, thus dictating the suffix of the name.[8][10]

Table 1: Abbreviated Functional Group Priority List

| Priority | Functional Group | Suffix (if highest priority) | Prefix (if not highest priority) |

| 1 | Carboxylic Acids | -oic acid | carboxy- |

| 2 | Esters | -oate | alkoxycarbonyl- |

| 3 | Aldehydes | -al | oxo- |

| 4 | Ketones | -one | oxo- |

| 5 | Alcohols | -ol | hydroxy- |

| 6 | Amines | -amine | amino- |

| 7 | Alkenes | -ene | - |

| 8 | Alkynes | -yne | - |

| 9 | Alkanes | -ane | - |

| 10 | Ethers | - | alkoxy- |

| 11 | Halides | - | halo- |

Hypothetical Experimental Protocol: Synthesis of this compound

To provide a practical context for drug development professionals, a standard laboratory synthesis of this compound is outlined below. This procedure, known as Fischer esterification, involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.

Objective: To synthesize this compound from cyclohexylacetic acid and methanol.

Materials:

-

Cyclohexylacetic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, combine cyclohexylacetic acid (1 equivalent) and an excess of anhydrous methanol (5-10 equivalents).

-

Catalyst Addition: While swirling the flask, carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the carboxylic acid weight).

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the excess acid. Caution: CO₂ evolution will occur.

-

Workup - Extraction: Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers.

-

Drying: Dry the combined organic layers over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation to yield pure this compound.

Figure 3: Workflow for the Synthesis of this compound.

Conclusion

The IUPAC name This compound is a systematically derived and accurate descriptor for the chemical structure . Its nomenclature is a direct application of the rules governing esters, incorporating the principles of functional group priority and substituent localization. A thorough understanding of these principles is paramount for clear and precise communication in the fields of chemistry and drug development.

References

- 1. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 2. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 3. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. oit.edu [oit.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Cyclohexaneacetic acid, methyl ester | C9H16O2 | CID 139743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medlifemastery.com [medlifemastery.com]

- 8. youtube.com [youtube.com]

- 9. egpat.com [egpat.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 2-cyclohexylacetate, including its synonyms, related chemical structures, and detailed experimental protocols relevant to its synthesis and analysis. The information is intended to support research and development activities in the fields of chemistry and drug discovery.

Synonyms and Related Compounds

This compound is known by several synonyms, reflecting its chemical structure as the methyl ester of 2-cyclohexylacetic acid. Understanding these alternative names is crucial for exhaustive literature and database searches.

Table 1: Synonyms of this compound

| Synonym | Source |

| Methyl cyclohexylacetate | The Good Scents Company[1] |

| Cyclohexaneacetic acid, methyl ester | The Good Scents Company[1], PubChem[2] |

| Acetic Acid 2-Methylcyclohexyl Ester | Tokyo Chemical Industry[3], TCI AMERICA[4] |

| 2-MCA | ChemicalBook[5] |

| o-MCHA | ChemicalBook[5] |

| (2-methylcyclohexyl) ethanoate | ChemicalBook[5] |

| Cyclohexanol, 2-methyl-, acetate | PubChem[6] |

The structural landscape around this compound includes a variety of related compounds. These can be categorized as structural analogs, with variations in the alkyl chain or substitutions on the cyclohexane ring, and functional derivatives, where the ester or cyclohexyl group is modified.

Table 2: Related Compounds of this compound

| Compound Name | Relationship | CAS Number |

| Cyclohexyl acetate | Parent compound (lacks methyl group) | 622-45-7[7] |

| 1-Methylcyclohexylacetate | Isomer | 16737-30-7[8] |

| 2-tert-Butyl-4-methylcyclohexyl acetate | Structural analog (additional alkyl groups) | 115724-27-1[9] |

| Methyl 2-cyclohexyl-2-hydroxy-2-phenyl-acetate | Derivative (hydroxyl and phenyl groups) | 10399-13-0[10] |

| Methyl 2-cyclohexyl-2-oxoacetate | Derivative (keto group) | 62783-63-5[11] |

| 2-(2-Methylbutan-2-yl)cyclohexyl acetate | Structural analog (larger alkyl group) | 67874-72-0[12] |

| Methyl (2S)-amino(cyclohexyl)acetate hydrochloride | Derivative (amino group) | Not specified |

Physicochemical Data

The physical and chemical properties of this compound and its related compounds are essential for their handling, application, and purification. The following table summarizes key physicochemical data.

Table 3: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (at 20°C) |

| This compound | C₉H₁₆O₂ | 156.22[1] | 201[1] | 0.951[1] | 1.446[1] |

| Cyclohexyl acetate | C₈H₁₄O₂ | 142.20[13] | 172-173 | 0.966 | 1.439 |

| 2-Methylcyclohexyl acetate | C₉H₁₆O₂ | 156.22[6] | 182[5] | 0.9370 (g/cm³)[5] | 1.4370-1.4400[5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound and related esters.

Synthesis of this compound via Fischer Esterification

This protocol describes a general method for the acid-catalyzed esterification of a carboxylic acid with an alcohol.

Materials:

-

2-Cyclohexylacetic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)[10]

-

Toluene (for azeotropic removal of water, optional)[10]

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dean-Stark apparatus (if using azeotropic removal)[10]

-

Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-cyclohexylacetic acid in an excess of methanol (e.g., 5-10 molar equivalents). If using azeotropic removal of water, use a stoichiometric amount of methanol and toluene as the solvent with a Dean-Stark trap attached.[10]

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid weight) or p-toluenesulfonic acid to the reaction mixture.[10]

-

Reflux: Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Reflux is typically maintained for 2-4 hours or until the reaction is complete.[8]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If an excess of methanol was used, remove it under reduced pressure using a rotary evaporator.

-

Dilute the residue with an organic solvent like diethyl ether or ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[10]

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be purified by distillation under reduced pressure.

Synthesis via Hydrogenation and Esterification

An alternative industrial synthesis involves a two-step process starting from o-cresol.[14][15]

Step 1: Hydrogenation of o-cresol to 2-methylcyclohexanol

-

Dissolve o-cresol in a suitable solvent such as methylcyclohexane in a high-pressure hydrogenation reactor.[14]

-

Add a hydrogenation catalyst (e.g., Raney Nickel).[15]

-

Pressurize the reactor with high-purity hydrogen gas.[14]

-

Heat the reaction mixture to carry out the hydrogenation. Optimal conditions with Raney Ni have been reported as 140°C and 5 bar for 6 hours.[15]

-

After the reaction, filter to remove the catalyst.

Step 2: Esterification of 2-methylcyclohexanol

-

The resulting solution containing 2-methylcyclohexanol can be directly used.[14]

-

Add an esterification catalyst (e.g., sodium bisulfate or concentrated sulfuric acid).[15]

-

Add acetic acid as the esterifying agent and heat to perform the esterification.[14][15]

-

The product, this compound, is then isolated and purified.

Analysis by Gas Chromatography (GC)

This protocol outlines a general method for the analysis of ester purity and reaction monitoring.

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID).

-

Capillary column suitable for ester analysis (e.g., a nonpolar column like VF-1ms).[16]

Procedure:

-

Sample Preparation: Prepare a dilute solution of the ester sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injection port.[16]

-

Chromatographic Conditions:

-

Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample (e.g., 250°C).

-

Oven Temperature Program: A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to ensure elution of all components.[16]

-

Carrier Gas: Use an inert carrier gas such as helium or nitrogen at a constant flow rate.

-

Detector Temperature: Set the FID temperature higher than the final oven temperature (e.g., 280°C).

-

-

Data Analysis: Identify the peak corresponding to this compound based on its retention time (determined by running a standard). The peak area can be used to determine the purity of the sample.

Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, the biological effects of its hydrolysis product, acetate, are well-studied. Acetate can influence cellular processes through two primary signaling pathways.[3][5]

Acetate Signaling Pathways

Acetate, a short-chain fatty acid, can act as a signaling molecule. It is primarily involved in two distinct pathways: a G-protein coupled receptor-mediated pathway and an acetyl-CoA synthetase-dependent pathway that impacts protein acetylation.[3][5]

The following diagram illustrates the general signaling pathways of acetate.

Caption: General signaling pathways of acetate.

Experimental Workflow for Synthesis and Analysis

The following diagram outlines a typical experimental workflow for the synthesis and subsequent analysis of this compound.

Caption: Experimental workflow for synthesis and analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. CN105315156A - Synthesis method for 2-methylcyclohexyl acetate - Google Patents [patents.google.com]

- 3. Acetate Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics, and Oncogenesis – Part 2: Acetate and ACSS2 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Methylcyclohexyl Acetate | 5726-19-2 | TCI AMERICA [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. cyclohexyl acetate, 622-45-7 [thegoodscentscompany.com]

- 8. Experimental Procedure for Esterification | Writing in Biology [bcrc.bio.umass.edu]

- 9. Cyclohexyl acetate synthesis - chemicalbook [chemicalbook.com]

- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 11. Methyl 2-cyclohexyl-2-oxoacetate | C9H14O3 | CID 11126698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-(2-Methylbutan-2-yl)cyclohexyl acetate | SIELC Technologies [sielc.com]

- 13. Cyclohexyl acetate | C8H14O2 | CID 12146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2-Methylcyclohexyl acetate | C9H16O2 | CID 98345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. scielo.br [scielo.br]

Theoretical Properties of Methyl 2-Cyclohexylacetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimentally determined properties of methyl 2-cyclohexylacetate. The document collates essential physicochemical data, spectroscopic information, and synthetic methodologies. It is designed to serve as a foundational resource for professionals engaged in chemical research and drug development, offering a structured presentation of the compound's characteristics. This guide distinguishes between the cis and trans isomers where information is available and includes detailed experimental protocols and logical diagrams to facilitate understanding and further investigation.

Chemical Identity and Structure

This compound is an ester with the chemical formula C₉H₁₆O₂.[1] Its structure consists of a methyl group attached to the acetate functionality, which is in turn bonded to a cyclohexane ring at position 2. The presence of a stereocenter at the 2-position of the cyclohexyl ring and another at the point of attachment of the acetate group gives rise to cis and trans diastereomers.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | (2-methylcyclohexyl) acetate[1] |

| CAS Number | 5726-19-2[1] |

| Molecular Formula | C₉H₁₆O₂[1] |

| Molecular Weight | 156.22 g/mol [1] |

| Canonical SMILES | CC1CCCCC1OC(=O)C[1] |

| InChI | InChI=1S/C9H16O2/c1-7-5-3-4-6-9(7)11-8(2)10/h7,9H,3-6H2,1-2H3[1] |

| InChIKey | AKIIJALHGMKJEJ-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Boiling Point | 182 °C (lit.) | [2] |

| Density | 0.9370 g/cm³ | [3] |

| Refractive Index | 1.4370 - 1.4400 | [3] |

| Vapor Pressure | 1.34 hPa at 20 °C | [3] |

| Form | Clear liquid | [3] |

| Topological Polar Surface Area | 26.3 Ų | [1] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 2 | [1] |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and identification of this compound.

Mass Spectrometry

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

Table 3: Key Mass Spectrometry Peaks (GC-MS, EI-B)

| m/z | Relative Intensity |

| 43 | 99.99 |

| 81 | 45.0 |

| 68 | 25.70 |

| 55 | 25.40 |

| 41 | 23.0 |

Source: PubChem CID 98345[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of molecules.

Table 4: NMR Spectroscopic Data

| Spectrum | Instrument | Source |

| ¹H NMR | Varian CFT-20 | PubChem CID 98345[1] |

| ¹³C NMR | Bruker HX-90 | PubChem CID 98345[1] |

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in this compound.

Table 5: IR Spectroscopy Data

| Technique | Source |

| FTIR (Capillary Cell: Neat) | Aldrich Chemical Company, Inc., Milwaukee, Wisconsin. S54533. SpectraBase.[1] |

| ATR-IR | Aldrich. 209600. Copyright © 2018-2025 Sigma-Aldrich Co. LLC. - Database Compilation Copyright © 2018-2025 John Wiley & Sons, Inc. All Rights Reserved. SpectraBase.[4] |

Synthesis of this compound

A common method for the synthesis of this compound involves a two-step process starting from ortho-cresol.[5]

Synthesis Pathway

Caption: Synthesis of this compound.

Experimental Protocols

Step 1: Hydrogenation of ortho-cresol A solution of ortho-cresol in a suitable solvent is subjected to hydrogenation in the presence of a catalyst and high-purity hydrogen gas.[5] This reaction yields 2-methylcyclohexanol, which exists as a mixture of cis and trans isomers.[5]

Step 2: Esterification of 2-methylcyclohexanol The resulting 2-methylcyclohexanol is then esterified with acetic acid in the presence of an esterification catalyst to produce this compound.[5] The steric hindrance of the cis-isomer of 2-methylcyclohexanol is significantly greater than that of the trans-isomer, leading to a lower esterification rate for the cis-isomer.[5]

Conformational Analysis

The stereochemistry of the methyl and acetate groups on the cyclohexane ring significantly influences the compound's properties and reactivity. A study on the hydrolysis of methylcyclohexyl acetates provides insights into the conformational preferences of the isomers of 2-methylcyclohexyl acetate.[6]

It is suggested that the trans-2-methylcyclohexyl acetate predominantly exists in a conformation where the acetoxy group is in an equatorial position.[6] The alternative conformation with both the methyl and acetoxy groups in axial positions is considered less stable.[6] For the cis-2-methylcyclohexyl acetate, it is assumed that the rate of hydrolysis of the conformer with an equatorial acetoxy group is similar to that of the trans-isomer.[6]

Caption: Conformational isomers of this compound.

Theoretical and Computational Studies

Applications and Relevance

This compound and its derivatives have potential applications in various fields. For instance, related compounds are used as flavoring agents and in the synthesis of pharmaceuticals and agrochemicals.[7]

Conclusion

This technical guide provides a consolidated resource on the theoretical and known properties of this compound. The presented data on its physicochemical characteristics, spectroscopic signature, and synthesis are critical for its application in research and development. The distinction between its cis and trans isomers and the understanding of their conformational preferences are vital for predicting its reactivity and interaction in complex systems. Further computational studies would be beneficial to provide a more in-depth understanding of its electronic properties and potential biological activities.

References

- 1. 2-Methylcyclohexyl acetate | C9H16O2 | CID 98345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methylcyclohexyl acetate | 5726-19-2 [chemicalbook.com]

- 3. 2-Methylcyclohexyl acetate price,buy 2-Methylcyclohexyl acetate - chemicalbook [m.chemicalbook.com]

- 4. Cyclohexaneacetic acid, methyl ester | C9H16O2 | CID 139743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN105315156A - Synthesis method for 2-methylcyclohexyl acetate - Google Patents [patents.google.com]

- 6. 724. Conformation and reactivity. Part II. Kinetics of the alkaline hydrolysis of the acetates of the methylcyclohexanols and of related alcohols - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. chemimpex.com [chemimpex.com]

Unlocking the Potential: A Technical Guide to Future Research on Methyl 2-Cyclohexylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-cyclohexylacetate, a cyclohexane derivative with the chemical formula C9H16O2, is a compound with a relatively unexplored biological and therapeutic profile. While its primary applications have been in the fragrance and solvent industries, its structural features suggest the potential for broader pharmacological activities. This technical guide provides a comprehensive overview of potential research avenues for this compound, drawing insights from the biological activities of structurally similar compounds. We present detailed hypothetical experimental protocols and frameworks for data analysis to encourage and guide future investigations into this promising molecule.

Introduction

This compound is a clear, colorless liquid with a characteristic fruity odor. Its synthesis is well-documented, typically involving the esterification of 2-cyclohexylacetic acid or the hydrogenation of o-cresol followed by esterification.[1][2] Despite its established synthesis and use in non-pharmaceutical applications, there is a significant gap in the scientific literature regarding its biological effects. The presence of a cyclohexyl moiety, a common scaffold in many biologically active compounds, suggests that this compound may possess uncharacterized pharmacological properties. This guide aims to stimulate research by proposing potential biological targets and outlining robust experimental strategies to elucidate its mechanism of action and therapeutic potential.

Physicochemical and Toxicological Profile

A foundational understanding of a compound's properties is crucial for designing meaningful biological experiments.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 5726-19-2 | [3][4][5][6] |

| Molecular Formula | C9H16O2 | [3][4][5] |

| Molecular Weight | 156.22 g/mol | [3][5] |

| Boiling Point | 182-186.2 °C | [3] |

| Flash Point | 74.44 °C | [7] |

| Density | 0.951 g/cm³ | [7] |

| Refractive Index | 1.446 | [7] |

Toxicological Data

Limited toxicological data is available for this compound. The following table summarizes the key findings from studies on rats.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | > 2000 mg/kg bw | [3][6] |

| LD50 | Rat | Dermal | > 2000 mg/kg bw | [3][6] |

| LC50 | Rat | Inhalation | > 5.32 mg/L air | [3][6] |

These preliminary data suggest a relatively low acute toxicity profile, warranting further, more detailed safety and toxicological assessments.

Potential Research Areas and Hypothetical Mechanisms

Based on the structural characteristics of this compound and the known activities of similar molecules, we propose the following areas for investigation.

Exploration as a Fatty Acid Amide Hydrolase (FAAH) Inhibitor

Rationale: Structurally related compounds, such as cyclohexylcarbamic acid biphenyl esters, have demonstrated potent inhibitory activity against Fatty Acid Amide Hydrolase (FAAH).[1][4][5] FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide. Inhibition of FAAH leads to increased anandamide levels, which can produce analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists. The cyclohexyl group in these inhibitors is thought to interact with a lipophilic pocket in the enzyme's active site.

Proposed Research Workflow:

Caption: Proposed workflow for investigating this compound as a potential FAAH inhibitor.

Experimental Protocol: In Vitro FAAH Inhibition Assay

-

Enzyme Source: Recombinant human FAAH or rat brain homogenate.

-

Substrate: Anandamide-[ethanolamine-1-³H] or a fluorogenic substrate.

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA).

-

Incubation: Pre-incubate the enzyme with varying concentrations of this compound for 15 minutes at 37°C.

-

Reaction Initiation: Add the substrate to initiate the reaction and incubate for a further 15-30 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding an appropriate quenching solution (e.g., activated charcoal for radiolabeled substrate or a stop buffer for fluorogenic substrate).

-

Quantification: Measure the amount of product formed using liquid scintillation counting or fluorescence spectroscopy.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Investigation as a P-glycoprotein (P-gp) Modulator

Rationale: Certain N,N-bis(cyclohexanol)amine aryl esters have been identified as potent reversers of P-glycoprotein (P-gp) mediated multidrug resistance (MDR) in cancer cells.[8] P-gp is an ATP-dependent efflux pump that actively transports a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their efficacy. The flexible yet constrained structure of these cyclohexyl-containing compounds appears to be crucial for their interaction with the transporter.

Proposed Signaling Pathway for P-gp Modulation:

Caption: Hypothesized mechanism of P-gp modulation by this compound in cancer cells.

Experimental Protocol: Doxorubicin Accumulation Assay in K562/DOX Cells

-

Cell Line: Use a P-gp overexpressing cell line such as doxorubicin-resistant K562/DOX cells and the parental K562 cell line as a control.

-

Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Pre-incubate the cells with varying concentrations of this compound or a known P-gp inhibitor (e.g., verapamil) for 1 hour.

-

Doxorubicin Addition: Add doxorubicin to a final concentration of 10 µM and incubate for an additional 2 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

-

Fluorescence Measurement: Measure the intracellular doxorubicin fluorescence using a fluorescence microplate reader (excitation ~480 nm, emission ~590 nm).

-

Data Analysis: Normalize the fluorescence intensity to the protein concentration of each sample. Calculate the fold-increase in doxorubicin accumulation in the presence of the test compound compared to the vehicle control.

Structure-Activity Relationship (SAR) Studies

To explore the chemical space around this compound and optimize its potential biological activity, a systematic SAR study is recommended.

Proposed Logical Framework for SAR Studies:

Caption: A logical framework for conducting structure-activity relationship studies on this compound.

Conclusion and Future Directions

This compound represents a molecule with untapped potential in the realm of drug discovery and development. The structural similarities to known bioactive compounds, particularly FAAH inhibitors and P-gp modulators, provide a strong rationale for its investigation. The proposed research areas and detailed experimental protocols in this guide offer a starting point for researchers to explore its pharmacological profile. Future studies should focus on a multi-pronged approach, encompassing in vitro screening, mechanism of action studies, and in vivo validation in relevant disease models. A thorough investigation of this compound and its derivatives could lead to the discovery of novel therapeutic agents for a range of conditions, including pain, anxiety, inflammation, and cancer.

References

- 1. escholarship.org [escholarship.org]

- 2. Methyl 2-cyclohexyl-2-oxoacetate | C9H14O3 | CID 11126698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cyclohexylcarbamic acid 3'- or 4'-substituted biphenyl-3-yl esters as fatty acid amide hydrolase inhibitors: synthesis, quantitative structure-activity relationships, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. methyl cyclohexyl acetate, 14352-61-5 [thegoodscentscompany.com]

- 8. New structure-activity relationship studies in a series of N,N-bis(cyclohexanol)amine aryl esters as potent reversers of P-glycoprotein-mediated multidrug resistance (MDR) - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Methyl 2-Cyclohexylacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for methyl 2-cyclohexylacetate, a versatile organic compound with applications in various chemical syntheses. This document presents a summary of its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data, alongside detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Mass Spectrometry (GC-MS)

The mass spectrum of this compound obtained via gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) shows characteristic fragmentation patterns. Below are the prominent peaks from two documented experiments.

Table 1: Mass Spectrometry Data (JP008957) [1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |

| 43 | 99.99 |

| 81 | 45.00 |

| 68 | 25.70 |

| 55 | 25.40 |

| 41 | 23.00 |

Table 2: Mass Spectrometry Data (JP009305) [1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |

| 96 | 99.99 |

| 81 | 49.10 |

| 43 | 30.40 |

| 68 | 21.50 |

| 67 | 16.00 |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The data presented below is representative for a cycloalkyl acetate.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~2930 | C-H stretch (cyclohexyl) |

| ~2860 | C-H stretch (cyclohexyl) |

| ~1740 | C=O stretch (ester) |

| ~1240 | C-O stretch (ester) |

| ~1040 | C-O stretch (ester) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 4: Predicted ¹H NMR Data (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.7-4.9 | m | 1H | CH-O |

| ~2.03 | s | 3H | O=C-CH₃ |

| ~1.0-2.0 | m | 11H | Cyclohexyl protons |

| ~0.9 | d | 3H | CH₃ |

Table 5: Predicted ¹³C NMR Data (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (ester) |

| ~75 | CH-O |

| ~51 | O-CH₃ |

| ~20-40 | Cyclohexyl carbons |

| ~15 | CH₃ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.6 mL of CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance III HD 400 MHz or similar, equipped with a 5 mm broadband probe is used.

-

¹H NMR Acquisition:

-

The spectrometer is tuned and matched to the ¹H frequency.

-

The magnetic field is shimmed to achieve optimal homogeneity.

-

A standard single-pulse experiment is performed with a 90° pulse width.

-

Typically, 16 to 32 scans are acquired with a relaxation delay of 1-2 seconds between scans.

-

The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned and matched to the ¹³C frequency.

-

A proton-decoupled ¹³C NMR spectrum is acquired using a standard pulse program (e.g., zgpg30).

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation: A drop of neat this compound liquid is placed between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or similar, is used.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is collected.

-

The sample "sandwich" is placed in the sample holder.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC) for separation from any impurities. A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

-

Instrumentation: A GC-MS system, such as an Agilent 7890B GC coupled to a 5977A MSD, is used.

-

Ionization: Electron ionization (EI) is employed, with a standard electron energy of 70 eV.

-

Mass Analysis: The resulting ions are separated by a quadrupole mass analyzer.

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Visualizations

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Logical workflow for spectroscopic analysis.

References

In-Depth Technical Guide: Health and Safety Information for Methyl 2-Cyclohexylacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for methyl 2-cyclohexylacetate (CAS No. 5726-19-2). The following sections detail the toxicological, physical, and ecological hazards associated with this compound, along with recommended handling, storage, and emergency procedures. The information is compiled from various safety data sheets (SDS) and regulatory sources to ensure a thorough overview for professionals working with this substance.

GHS Classification and Hazards

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized below.

Hazard Statements:

Signal Word: Warning[1][2][3][4][5]

Pictograms:

-

Flame (for combustible liquid)

-

Exclamation mark (for skin, eye, and respiratory irritation)

Quantitative Health and Safety Data

The following tables summarize the key quantitative data available for this compound, covering its toxicological, ecotoxicological, and physical-chemical properties.

Table 1: Toxicological Data

| Parameter | Species | Route of Exposure | Value | Reference |

| LD50 | Rat (male/female) | Oral | > 2000 mg/kg bw | [4] |

| LD50 | Rat (male/female) | Dermal | > 2000 mg/kg bw | [4] |

| LC50 | Rat (male/female) | Inhalation | > 5.32 mg/L air (analytical) | [4] |

Table 2: Ecotoxicological Data

| Parameter | Species | Exposure Duration | Value | Reference |

| LC50 | Cyprinus carpio (Carp) | 96 h | 14 mg/L | |

| EC50 | Daphnia magna (Water flea) | 48 h | 34 mg/L | |

| EC50 | Pseudokirchneriella subcapitata (Green algae) | 72 h | > 40 mg/L | |

| NOEC | Activated sludge | 28 d | 100 mg/L |

Table 3: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆O₂ | |

| Molecular Weight | 156.22 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 182 - 186.2 °C | [1] |

| Melting Point | < -31.6 °C | [1] |

| Flash Point | 66 - 68 °C | [1] |

| Auto-ignition Temperature | 305 °C | |

| Solubility in Water | Slightly soluble | |

| Vapor Pressure | 134 Pa at 20 °C | |